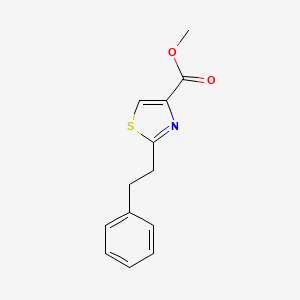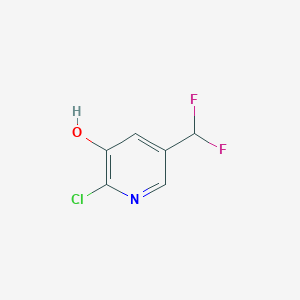
4-Bromo-7-chloro-1H-indazole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-7-chloro-1H-indazole-3-carbonitrile is a heterocyclic compound that features both bromine and chlorine substituents on an indazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-chloro-1H-indazole-3-carbonitrile typically involves the regioselective bromination and chlorination of an indazole precursor. One common method starts with 2,6-dichlorobenzonitrile, which undergoes a two-step sequence involving regioselective bromination and subsequent cyclization with hydrazine . This method yields the desired product with an overall isolated yield of 38-45% .
Industrial Production Methods
For industrial-scale production, the process is optimized to minimize costs and maximize yield. The use of inexpensive starting materials like 2,6-dichlorobenzonitrile and the avoidance of column chromatography purification make this method economically viable for large-scale synthesis .
化学反応の分析
Types of Reactions
4-Bromo-7-chloro-1H-indazole-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Hydrazine: Used in the cyclization step to form the indazole ring.
Brominating Agents: Such as N-bromosuccinimide (NBS) for regioselective bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine yields the indazole ring structure .
科学的研究の応用
4-Bromo-7-chloro-1H-indazole-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds, including potential drugs for treating various diseases.
Biological Studies: The compound is used to study the biological activities of indazole derivatives, which have shown potential as anticancer, antiviral, and anti-inflammatory agents.
Industrial Applications: It is used in the development of new materials and chemical processes.
作用機序
The exact mechanism of action of 4-Bromo-7-chloro-1H-indazole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved can vary widely depending on the structure of the final pharmacologically active compound derived from this intermediate .
類似化合物との比較
Similar Compounds
7-Bromo-4-chloro-1H-indazol-3-amine: Another indazole derivative used in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections.
3-Aminoindazoles: These compounds are common in many biologically active molecules and have applications in treating diseases like Alzheimer’s and cancer.
Uniqueness
4-Bromo-7-chloro-1H-indazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of specialized pharmacologically active compounds .
特性
分子式 |
C8H3BrClN3 |
|---|---|
分子量 |
256.48 g/mol |
IUPAC名 |
4-bromo-7-chloro-1H-indazole-3-carbonitrile |
InChI |
InChI=1S/C8H3BrClN3/c9-4-1-2-5(10)8-7(4)6(3-11)12-13-8/h1-2H,(H,12,13) |
InChIキー |
OVOICSIKCGFNDE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=NNC2=C1Cl)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(Methoxymethyl)-1-pyrrolidinyl]ethanone](/img/structure/B13667186.png)
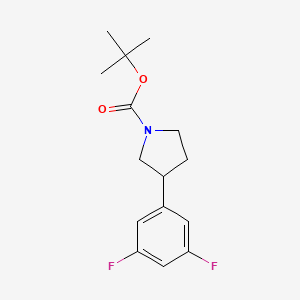

![7-Iodobenzo[d]isoxazole](/img/structure/B13667213.png)
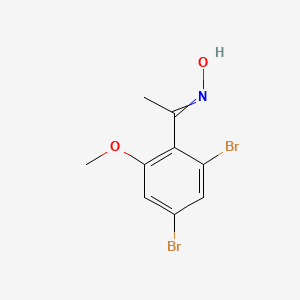
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylic acid](/img/structure/B13667222.png)
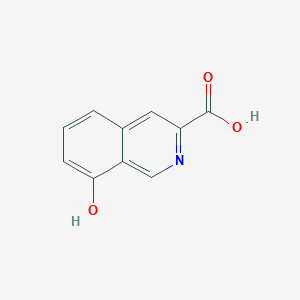

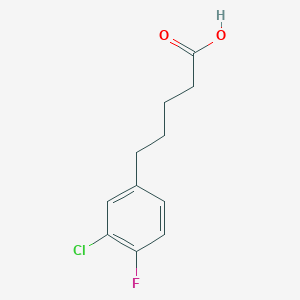
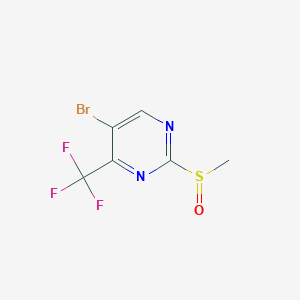
![8-Methylimidazo[1,2-c]pyrimidine](/img/structure/B13667245.png)
![8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13667252.png)
